molecular formula C20H24N2O6S B300669 5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300669
M. Wt: 420.5 g/mol
InChI Key: CVBHNSVVUZHIQQ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as IMB-1 and is a thiazolidinedione derivative.

Mechanism of Action

The exact mechanism of action of IMB-1 is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer. It may also act by inhibiting the activity of certain enzymes involved in the growth of cancer cells.
Biochemical and Physiological Effects:
IMB-1 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

The advantages of using IMB-1 in lab experiments include its potential therapeutic properties and its ability to inhibit the growth of cancer cells. However, the limitations include its limited solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of IMB-1. These include:
1. Further studies to elucidate the mechanism of action of IMB-1.
2. Studies to investigate the potential of IMB-1 as a therapeutic agent for the treatment of cancer and inflammation.
3. Development of new formulations of IMB-1 to improve its solubility and stability.
4. Studies to investigate the potential of IMB-1 as a lead compound for the development of new drugs.
5. Studies to investigate the potential of IMB-1 in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
In conclusion, 5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of IMB-1 involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethyl isothiocyanate followed by the reaction with thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions.

Scientific Research Applications

IMB-1 has been studied extensively for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that IMB-1 inhibits the growth of cancer cells in vitro and in vivo. It has also been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.

properties

Product Name

5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H24N2O6S/c1-13(2)28-15-5-4-14(10-16(15)26-3)11-17-19(24)22(20(25)29-17)12-18(23)21-6-8-27-9-7-21/h4-5,10-11,13H,6-9,12H2,1-3H3/b17-11-

InChI Key

CVBHNSVVUZHIQQ-BOPFTXTBSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC

SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC

Origin of Product

United States

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